molecular formula C15H23N7O4S B1191743 DS-6051B

DS-6051B

カタログ番号 B1191743
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DS-6051B is an orally available inhibitor of the receptor tyrosine kinases C-ros oncogene 1 (ROS1) and the neurotrophic tyrosine receptor kinase (NTRK) types 1, 2 and 3, with potential antineoplastic activity. Upon oral administration, DS-6051b binds to and inhibits ROS1 and the NTRK family members. This inhibition leads to a disruption of ROS1- and NTRK-mediated signaling and eventually inhibits the growth of tumor cells that are overexpressing ROS1 and/or NTRKs. ROS1, overexpressed in certain cancer cells, plays a key role in cell growth and survival of cancer cells. NTRK mutations or rearrangements play a key role in cancer progression.

科学的研究の応用

1. Efficacy in Non-Small Cell Lung Cancer (NSCLC)

DS-6051b, an oral tyrosine kinase inhibitor, has shown effectiveness in treating Japanese patients with NSCLC harboring ROS1 fusions. In a phase I study, DS-6051b demonstrated tolerability and efficacy, with a disease control rate of 100% and an objective response rate of 58.3% in patients with target lesions (Fujiwara et al., 2018).

2. Activity in Advanced Solid Tumors

DS-6051b has been studied in a first-in-human phase 1 study for its efficacy in subjects with advanced solid tumors harboring ROS1 or NTRK fusion genes. This study revealed partial responses in patients, indicating DS-6051b's potential as a therapeutic agent in diverse solid tumors (Papadopoulos et al., 2016).

3. Overcoming Resistance in ROS1-Positive Cancers

DS-6051b has been identified as a potent inhibitor for cancers with the ROS1-G2032R mutation, which is resistant to other treatments like crizotinib. This indicates its potential as a treatment option for patients with crizotinib-resistant ROS1-positive cancer (Katayama et al., 2019).

4. U.S. Phase I Study in Advanced Solid Tumors

In a U.S. phase I study, DS-6051b (Taletrectinib) was evaluated in patients with advanced solid tumors. This study confirmed the manageable toxicities at the maximum tolerated dose and preliminary efficacy in patients with crizotinib-refractory ROS1+ NSCLC (Papadopoulos et al., 2020).

特性

製品名

DS-6051B

分子式

C15H23N7O4S

SMILES

Unknown

外観

Solid powder

同義語

DS-6051B;  DS 6051B;  DS6051B.; Unknown

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。